N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN4O2/c1-30-13-5-6-20-16-21(9-12-23(20)30)24(31-14-3-2-4-15-31)18-29-26(33)25(32)28-17-19-7-10-22(27)11-8-19/h7-12,16,24H,2-6,13-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUPTMQQKXQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes may include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a benzyl compound to introduce the chlorophenyl group.
Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through cyclization reactions involving aniline derivatives.
Coupling with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling and Amidation: The final step involves coupling the intermediates and forming the ethanediamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide
N-(5-Chloro-2-cyanophenyl)-N′-[2-(4-methyl-1-piperazinyl)-2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)ethyl]ethanediamide
- Key differences: Aromatic substitution: 5-chloro-2-cyanophenyl introduces a strong electron-withdrawing cyano group. Piperazine substitution: Replaces piperidine with a 4-methylpiperazinyl group.
- Impact: The cyano group increases metabolic stability, while the piperazine ring may improve solubility due to its basic nitrogen .
Variations in the Aliphatic Amine Substituent
N'-(3-Chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
- Key differences :
- Aromatic substitution : 3-chloro-4-methoxyphenyl combines chloro and methoxy groups.
- Pyrrolidine substitution : Replaces piperidine with pyrrolidine.
- Pyrrolidine’s smaller ring size reduces steric hindrance, possibly improving receptor docking .
Piperazine vs. Piperidine Analogues
Compounds with piperazine substituents (e.g., 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide) demonstrate distinct pharmacological profiles. Piperazine’s additional nitrogen allows for hydrogen bonding, which can enhance selectivity for serotonin or dopamine receptors compared to piperidine-based compounds .
Pharmacological and ADME Considerations
- Lipophilicity: The 4-chlorophenylmethyl group (ClogP ~3.5) balances membrane permeability and metabolic stability better than fluorophenyl (ClogP ~2.8) or cyanophenyl (ClogP ~3.0) derivatives .
- Metabolic Stability : Piperidine rings are less prone to oxidative metabolism than pyrrolidine or piperazine derivatives .
- Safety : Chlorophenyl groups are associated with moderate CYP450 inhibition risks, whereas methoxy groups (as in ) may reduce hepatotoxicity .
Comparative Data Table
| Compound Name | Aromatic Substituent | Aliphatic Amine | Molecular Weight | Key Properties |
|---|---|---|---|---|
| N'-[(4-Chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide | 4-Chlorophenylmethyl | Piperidin-1-yl | ~503.5* | Balanced lipophilicity, CNS penetration |
| N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide | 4-Fluorophenyl | Piperidin-1-yl | ~487.5 | Enhanced polarity, reduced BBB uptake |
| N-(5-Chloro-2-cyanophenyl)-N′-[2-(4-methyl-1-piperazinyl)-2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)ethyl]ethanediamide | 5-Chloro-2-cyanophenyl | 4-Methylpiperazinyl | ~529.0 | High metabolic stability, improved solubility |
| N'-(3-Chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide | 3-Chloro-4-methoxyphenyl | Pyrrolidin-1-yl | ~471.0 | Increased tissue distribution, reduced steric hindrance |
*Estimated based on molecular formula.
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic compound that exhibits significant biological activity, particularly in the context of neurological and pharmacological research. This compound is structurally related to various piperidine derivatives and tetrahydroquinoline compounds, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
1. Neuropharmacological Effects
- The compound has been studied for its potential as a dopamine receptor modulator. Dopamine receptors play a critical role in various neurological functions, and modulation of these receptors can have implications for treating disorders such as schizophrenia and Parkinson's disease .
2. Antimicrobial Properties
- Preliminary studies suggest that derivatives of compounds with similar structures exhibit antibacterial activity. For instance, compounds with piperidine moieties have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
3. Enzyme Inhibition
- The compound may also act as an inhibitor for certain enzymes. Research indicates that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and managing urea metabolism respectively .
Study 1: Dopamine Receptor Affinity
A study evaluating various 3,4-dihydroquinolin-2(1H)-one derivatives found that modifications in the structure significantly affected their affinity towards dopamine receptors. The findings suggest that similar structural modifications in this compound could enhance its neuropharmacological profile .
Study 2: Antibacterial Activity
In a comparative study of synthesized piperidine derivatives, several compounds demonstrated significant antibacterial properties with IC50 values indicating strong efficacy against specific bacterial strains. While direct data on this compound is limited, its structural analogs suggest potential effectiveness .
Study 3: Enzyme Inhibition
Research on enzyme inhibitors highlighted that compounds with similar functionalities displayed potent inhibition against AChE and urease. The implications for drug design are notable; targeting these enzymes could lead to therapeutic advancements in neurodegenerative diseases and metabolic disorders .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Activity of Structural Analogs
| Compound Modification | IC50 (nM) | Target Receptor | Reference |
|---|---|---|---|
| 4-Chlorophenyl vs. 3-Chlorophenyl | 12 vs. 45 | GPCR-X | |
| Piperidinyl vs. Pyrrolidinyl | 8 vs. 22 | Kinase-Y |
Advanced: What computational methods predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., RMSD <2.0 Å indicates reliable poses) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
- QSAR models : Train models using descriptors like topological polar surface area (TPSA) to predict ADMET properties .
Advanced: How can experimental design optimize derivative synthesis for enhanced activity?
Answer:
- DoE (Design of Experiments) : Vary substituents (e.g., halogen position, alkyl chain length) using factorial design to identify optimal moieties .
- Parallel synthesis : Use automated platforms to generate 50–100 derivatives with diverse functional groups (e.g., sulfonamides, carbamates) .
- In silico screening : Prioritize derivatives with Glide SP docking scores >−10 kcal/mol for synthesis .
Basic: What are the primary challenges in scaling up synthesis for preclinical studies?
Answer:
- Yield optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., amide coupling) to improve reproducibility .
- Purification bottlenecks : Replace HPLC with recrystallization or centrifugal partitioning chromatography for gram-scale batches .
- Intermediate stability : Stabilize tetrahydroquinolinyl intermediates under inert atmospheres to prevent oxidation .
Advanced: How to address discrepancies in pharmacokinetic (PK) data across animal models?
Answer:
- Species-specific metabolism : Use LC-MS/MS to identify metabolites in rodents vs. primates; adjust dosing regimens accordingly .
- Protein binding assays : Measure free drug concentrations (e.g., equilibrium dialysis) to correlate with efficacy .
- PBPK modeling : Simulate human PK using preclinical data to guide clinical trial design .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Multiple reaction monitoring (MRM) for sensitivity (LOQ: 1 ng/mL) in plasma .
- UV-Vis spectroscopy : Quantify in vitro samples at λmax ~255 nm (validated against MS data) .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization post-treatment .
- BRET/FRET assays : Monitor real-time receptor conformational changes in live cells .
- Knockout models : CRISPR-Cas9 gene editing to confirm on-target effects .
Advanced: How to reconcile conflicting toxicity profiles in vitro vs. in vivo?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
